4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c1-16-3-5-18(6-4-16)21(26)24-11-9-22(10-12-24)25(13-14-29-22)30(27,28)19-7-8-20(23)17(2)15-19/h3-8,15H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEYRJHLHXAEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Functionalization: Introduction of the sulfonyl and methanone groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with similar phenolic structure.
Vanillin acetate: A compound with a methoxyphenyl group, similar to the methanone group in our compound.
Uniqueness
4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane: stands out due to its spirocyclic structure and the presence of both sulfonyl and methanone functional groups
Biological Activity
The compound 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a novel organic molecule with a complex spirocyclic structure that integrates both nitrogen and oxygen heteroatoms. The unique structural features of this compound, including the sulfonyl group and fluorinated aromatic ring, suggest significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.44 g/mol. The presence of the sulfonyl group enhances its biological activity and solubility, while the fluorinated aromatic component may improve its pharmacological properties.
Preliminary studies indicate that this compound may act as an inhibitor of lysosomal phospholipase A2, an enzyme associated with phospholipidosis linked to drug-induced toxicity. The sulfonyl moiety can engage in nucleophilic substitutions, while the diazaspiro structure may facilitate cyclization or rearrangement reactions under specific conditions.
Enzyme Inhibition
Research has shown that This compound exhibits enzyme inhibition capabilities, particularly targeting:
- Lysosomal Phospholipase A2 : Inhibiting this enzyme could mitigate drug-induced toxicity.
Anticancer Properties
The compound's structural characteristics suggest potential anticancer effects , possibly through modulation of signaling pathways involved in cell proliferation and apoptosis. The fluorinated aromatic ring may enhance its interaction with biological targets, contributing to its effectiveness against cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals the unique advantages of this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Fenspiride | 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | Anti-inflammatory properties |
| Atovaquone | 2-hydroxy-3-(cyclohexyl)-naphthalene derivative | Antiparasitic activity |
| Tacrine | 1,2,3,4-tetrahydroacridin derivative | Cholinesterase inhibitor |
The distinctive spirocyclic framework combined with the sulfonyl group and fluorinated aromatic ring sets this compound apart by potentially offering enhanced selectivity and potency against specific biological targets compared to its analogs.
Study on Enzyme Interaction
In a recent study focusing on enzyme interactions, the compound was tested for its inhibitory effects on lysosomal phospholipase A2. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting a dose-dependent relationship.
Pharmacokinetics
Pharmacokinetic studies have been initiated to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest moderate oral bioavailability and favorable metabolic stability.
Q & A
Basic: What are the standard synthetic routes for synthesizing this spirocyclic compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane). Key steps include:
Core Formation : Cyclization of a diamine with a ketone or aldehyde under acidic conditions to form the spiro ring .
Sulfonylation : Reaction of the spiro intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to facilitate sulfonamide bond formation .
Benzoylation : Coupling the secondary amine group with 4-methylbenzoyl chloride under inert atmosphere (e.g., nitrogen) to introduce the benzoyl moiety .
Critical Tools : Reaction progress is monitored via TLC, and intermediates are purified using column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .
Advanced: How can reaction conditions be optimized to minimize side products during sulfonylation?
Methodological Answer:
Optimization focuses on:
- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition to suppress hydrolysis or over-reaction .
- Solvent Selection : Using anhydrous DCM or THF to avoid moisture-induced side reactions .
- Stoichiometry : Employing a 1.1:1 molar ratio of sulfonyl chloride to spiro intermediate to ensure complete conversion while limiting excess reagent .
Troubleshooting : Post-reaction quenching with saturated NaHCO₃ and extraction with ethyl acetate improves yield (reported 65–75% after optimization) .
Basic: Which analytical techniques confirm the structure and purity of the compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., spirocyclic CH₂ groups at δ 3.2–3.8 ppm) and confirms sulfonyl/benzoyl substitution .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 507.2 for C₂₄H₂₆FN₂O₄S) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (gradient: acetonitrile/water) .
Advanced: How to resolve contradictions in NMR data arising from conformational flexibility?
Methodological Answer:
- Variable Temperature (VT) NMR : Conduct experiments at −20°C to 80°C to "freeze" or average dynamic conformers, clarifying split peaks .
- 2D NMR (COSY, NOESY) : Maps through-space interactions (e.g., NOE between spiro-CH₂ and aromatic protons) to assign stereochemistry .
- X-ray Crystallography : Definitive structural resolution (e.g., bond angles and torsion angles from single-crystal data) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cellular Viability (MTT Assay) : Screen for cytotoxicity in cancer lines (e.g., IC₅₀ determination in HeLa cells) .
- Binding Affinity (SPR/BLI) : Surface plasmon resonance or bio-layer interferometry quantifies target protein interactions (e.g., KD < 1 μM for sulfonyl-containing analogs) .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations (AutoDock Vina) : Predict binding poses of the sulfonyl/benzoyl groups in target proteins (e.g., kinase ATP-binding pockets) .
- MD Simulations (GROMACS) : Assess conformational stability over 100-ns trajectories to identify rigid vs. flexible regions .
- QSAR Modeling : Train models on analog datasets (e.g., substituent effects on IC₅₀) to prioritize derivatives for synthesis .
Basic: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) with PBS or cell media, ensuring no precipitation via dynamic light scattering (DLS) .
- Prodrug Strategies : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
Basic: How to evaluate compound stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (e.g., >200°C for thermal stability) .
Advanced: How to design derivatives with improved target selectivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 4-methylbenzoyl group with heteroaromatic rings (e.g., pyridine) to modulate π-π interactions .
- Fragment-Based Screening : Identify binding "hotspots" using X-ray crystallography of co-crystals with target proteins .
- Metabolic Profiling : Use liver microsomes to assess oxidative stability and guide fluorination at vulnerable positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
